molecular formula C5H7ClF3N3 B2846789 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride CAS No. 2309475-85-0

1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Cat. No.: B2846789
CAS No.: 2309475-85-0
M. Wt: 201.58
InChI Key: RRJXVZWQVZEFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position and a trifluoromethyl group at the 4-position of the imidazole ring, with an amine group at the 2-position. The hydrochloride salt form enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(trifluoromethyl)imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with trifluoromethylating agents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materialsThe final step involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(trifluoromethyl)imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form further enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c1-11-2-3(5(6,7)8)10-4(11)9;/h2H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJXVZWQVZEFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.